2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula and a CAS number of 1551090-84-6. This compound features a cyclopropane ring, which is a three-membered carbon ring, and includes a hydroxymethyl group and a methylphenyl substituent. It is primarily utilized in research and development contexts, particularly in organic synthesis and medicinal chemistry.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid is categorized as follows:
The synthesis of 2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid can be achieved through several methods, typically involving multi-step organic reactions. One common approach involves the cyclopropanation of suitable precursors followed by hydroxymethylation and carboxylation steps.
The synthesis may utilize reagents such as:
The compound has a molecular weight of approximately 206.24 g/mol. Its structure can be further analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its configuration.
2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid participates in various chemical reactions typical for carboxylic acids and alcohols. These include:
Reactions are typically conducted under controlled conditions to ensure product yield and purity. Techniques like refluxing, use of catalysts, and temperature control are crucial for successful transformations.
The mechanism of action for this compound primarily revolves around its functional groups. The hydroxymethyl group can act as a nucleophile in substitution reactions, while the carboxylic acid moiety can participate in both nucleophilic attacks and hydrogen bonding interactions.
Quantitative studies on reaction kinetics may provide insights into how effectively this compound interacts with other biological molecules or synthetic reagents, informing its potential applications in drug development or material science.
While specific physical properties such as boiling point or melting point are not extensively documented, general characteristics include:
Key chemical properties include:
2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid finds applications primarily in:
The construction of the strained cyclopropane ring adjacent to a 3-methylphenyl group and carboxylic acid functionality presents significant synthetic challenges due to steric interactions and competing reaction pathways. Two principal methodologies have demonstrated efficacy for assembling such sterically congested systems:
Nitrite-Mediated Cyclization: A patent (CN110862311A) details a scalable two-step approach starting from 1-amino cyclopropyl methyl formate precursors. The reaction employs concentrated sulfuric acid and sodium nitrite under precisely controlled thermal conditions (0–5°C for 1 hour, followed by reflux at 100°C). This method achieves a 74.8% yield for the intermediate cyclopropane derivative, demonstrating remarkable efficiency despite the steric bulk introduced by the 3-methylphenyl substituent. The reaction proceeds via in situ diazotization and subsequent carbocation rearrangement, where the aryl group migration facilitates cyclopropane ring formation. This pathway exhibits significant regioselectivity, favoring the 1,1-disubstituted cyclopropane geometry required for the target molecule [2] [4].
Sulfonium Ylide Approach: An alternative method utilizes dimethylsulfonium methylide generated from trimethylsulfoxonium iodide under strong base activation (e.g., NaH or KOH). This highly reactive species undergoes [2+1] cycloaddition with electron-deficient alkenes, such as α,β-unsaturated carbonyls bearing the 3-methylphenyl group. While generally effective, yields can be moderate (40-65%) for sterically demanding substrates due to competing side reactions like β-elimination or epoxidation. The chemoselectivity is highly dependent on the electronic nature of the alkene and careful optimization of base strength and addition rate is crucial [6].
Table 1: Comparative Analysis of Cyclopropanation Methods for Sterically Hindered Systems
Method | Key Reagents/Conditions | Yield Range | Regioselectivity | Steric Tolerance |
---|---|---|---|---|
Nitrite-Mediated | H₂SO₄, NaNO₂, 0-5°C → 100°C reflux | Up to 74.8% | High | Excellent |
Sulfonium Ylide | (CH₃)₃SO⁺ I⁻, NaH, DMSO, 0°C→RT | 40-65% | Moderate to High | Moderate |
Introducing the hydroxymethyl group (-CH₂OH) regioselectively onto the pre-formed cyclopropane ring, particularly at the C2 position adjacent to the carboxylic acid and aryl substituents, requires strategies that overcome significant steric and electronic biases.
Ester Precursor Reduction: A dominant strategy involves the synthesis of cyclopropane-1,1-dicarboxylic acid esters or cyclopropane-1-carboxylic-1-ester derivatives followed by selective reduction. Diethyl 1-(3-methylphenyl)cyclopropane-1,1-dicarboxylate serves as a key intermediate. Regioselective reduction of one ester group to the primary alcohol is achieved using tailored reducing agents:
Direct Hydroxymethylation: For substrates lacking pre-existing carboxyl groups near the target position, Reformatzky-type reactions or hydroxymethyl anion equivalents (e.g., formaldehyde/Zn amalgam) can be explored. However, these methods often show lower regioselectivity on polysubstituted cyclopropanes compared to the reduction pathway and may require extensive protecting group strategies to avoid side reactions at other functional sites [6].
Table 2: Hydroxymethylation Approaches for Cyclopropane Functionalization
Strategy | Reagents/Conditions | Key Intermediate | Yield | Regioselectivity Control |
---|---|---|---|---|
DIBAL-H Reduction | DIBAL-H (1.0 eq), THF, -78°C, 1-2h | Diethyl 1-(3-methylphenyl)cyclopropane-1,1-dicarboxylate | 60-80% | High (controlled stoichiometry) |
Catalytic Hydrogenation | H₂ (3-5 atm), Pd/C (5-10%), EtOH/THF, RT | Diethyl 1-(3-methylphenyl)cyclopropane-1,1-dicarboxylate | 50-70% | Moderate (influenced by sterics) |
Direct Anionic Addition | Zn, CH₂O, THF, reflux | 1-(3-methylphenyl)cyclopropyl carbonyl derivative | 30-55% | Low to Moderate |
Installing the carboxylic acid functionality at the highly substituted C1 position of the cyclopropane ring presents unique challenges. Direct methods using CO₂ and indirect hydrolysis pathways are the primary synthetic routes.
Acidic Hydrolysis/Decarboxylation: This robust method, outlined in patent CN110862311A, utilizes intermediates like 1-(hydroxymethyl)-1-cyano-2-(3-methylphenyl)cyclopropane. Treatment with concentrated sulfuric acid (or HCl/H₂SO₄ mixtures) under reflux conditions simultaneously hydrolyzes the nitrile to a carboxylic acid and removes any protecting groups present on the hydroxymethyl moiety. While operationally simple and scalable, the strongly acidic, high-temperature conditions (100-120°C) necessitate substrates stable to decomposition. Yields for the final dicarboxylic acid or hydroxy-acid are typically 65-85% after careful optimization [2] [4].
Catalytic Carboxylation: Transition metal-catalyzed carboxylation offers a potentially milder and more sustainable alternative. Palladium or nickel complexes (e.g., Pd(PPh₃)₄, NiCl₂(dppe)) catalyze the reaction between 1-(halomethyl)-1-(3-methylphenyl)cyclopropane derivatives and CO₂ (1-10 atm pressure). This method requires activated substrates (e.g., benzyl halides) adjacent to the cyclopropane ring. While promising for generating the carboxylic acid directly, the efficiency on sterically encumbered cyclopropane systems often remains lower (40-60% yields) compared to hydrolytic methods, and competing dehalogenation can be problematic [6].
Carboxyl Group Introduction Pre-Cyclization: Synthesizing the carboxylic acid moiety before constructing the strained ring is often advantageous. Using α-halo-β-(3-methylphenyl)propionic acid derivatives or malonate esters in cyclopropanation reactions (e.g., ylide addition or Michael-initiated ring closure) incorporates the carboxylate functionality directly into the cyclopropane-forming step. Subsequent modifications, including hydroxymethylation, then follow. This approach avoids harsh post-cyclization carboxylation conditions on the sensitive ring system [6].
Implementing continuous flow microreactor technology significantly improves the synthesis of sensitive cyclopropane intermediates, particularly diazo precursors and strained ring systems prone to decomposition under batch conditions.
Diazotization and Cyclization: The highly exothermic diazotization step involved in nitrite-mediated cyclization (Section 1.1) is exceptionally well-suited for microreactors. Precise temperature control (achieved within milliseconds in microchannels) minimizes decomposition of the unstable diazonium intermediate. Combining streams of the amino ester precursor in an organic solvent (e.g., THF), aqueous NaNO₂, and concentrated H₂SO₄ within a microstructured mixer/reactor allows high yields (reportedly >80% for similar intermediates) and safer handling compared to large-scale batch diazotization at 0-5°C. Subsequent thermal rearrangement can also be integrated into a second heated flow reactor zone [2] [6].
Gas-Liquid Reactions: Carboxylation using CO₂ (Section 1.3) benefits immensely from flow processing. Microreactors provide exceptionally high gas-liquid interfacial areas, drastically improving mass transfer of CO₂ into the liquid phase containing the organometallic reagent (e.g., Grignard or organolithium derived from 1-(bromomethyl)-1-(3-methylphenyl)cyclopropane). This leads to faster reaction times, higher conversions (reducing CO₂ excess needed), and better selectivity compared to batch autoclaves. Precise residence time control prevents over-addition of the highly reactive organometallic species [1].
Multistep Integration: Flow chemistry enables the streamlined integration of protection/deprotection steps, cyclopropanation, hydroxymethylation (e.g., controlled reduction), and carboxylation into a single continuous process. Solid-supported reagents or scavengers can be incorporated inline to purify intermediates without manual workup. This integrated approach minimizes intermediate isolation, reduces solvent waste, improves overall yield by minimizing decomposition of sensitive species, and enhances process safety by containing hazardous reagents within the closed microfluidic system. Research demonstrates significant yield improvements (10-20%) for multistep syntheses of complex molecules like the target cyclopropane when performed in flow versus traditional batch [1] [6].
Table 3: Flow Microreactor Applications in Target Cyclopropane Synthesis
Process Stage | Flow Advantage | Key Parameters | Reported Benefit |
---|---|---|---|
Diazotization | Precise thermal control (ms mixing), safer exotherm mgmt | Channel width <500 µm, T = 0-5°C, Res. Time <1 min | Yield increase >10%, reduced decomposition |
CO₂ Carboxylation | Enhanced gas-liquid mass transfer, precise stoichiometry | High surface/volume ratio, P(CO₂)= 1-5 bar | Higher conversion (up to 90%), less excess CO₂ |
Multistep Sequence | Inline workup/purification, minimized intermediate handling | Integrated columns (scavengers/catalysts) | Overall yield +10-20%, reduced solvent use |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3